N-(2-Phenylacetyl)alanine

Description

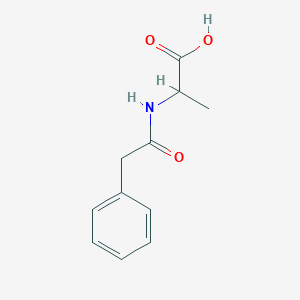

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWFFCURSPACFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthetic Methodologies for N 2 Phenylacetyl Alanine and Its Structural Analogues

Classical Organic Synthesis Approaches to N-Acylated Amino Acids

The foundational methods for creating N-acylated amino acids like N-(2-Phenylacetyl)alanine have been developed through decades of research in peptide synthesis. These classical approaches focus on efficiently forming the amide linkage while managing the reactive functional groups of the amino acid precursors.

Amide Bond Formation Strategies: Coupling of Phenylacetic Acid Derivatives with Alanine (B10760859)

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. nih.gov In the synthesis of this compound, this involves activating a phenylacetic acid derivative to react with the amino group of alanine.

A variety of coupling reagents have been developed to facilitate this transformation. acs.org Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose. bachem.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included. wikipedia.org These additives form active esters with the O-acylisourea intermediate, which are less prone to racemization and lead to cleaner reactions. peptide.comwikipedia.org

Phosphonium and uronium salt-based reagents, such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (BOP), PyBOP, and HATU, represent another important class of coupling agents. arkat-usa.org These reagents are known for their high efficiency and ability to promote rapid amide bond formation with minimal side reactions. bachem.com

The choice of solvent and base is also critical. Aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are commonly used. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the acidic byproducts of the reaction. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, byproduct removal can be an issue. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, particularly for challenging sequences. arkat-usa.org |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Fast reaction rates and low racemization. peptide.com |

| Other | T3P | Mild conditions, low epimerization. researchgate.net |

Protection Group Chemistry in N-Acyl Amino Acid Synthesis

To prevent unwanted side reactions during amide bond formation, it is essential to protect the reactive functional groups of the amino acids that are not participating in the desired reaction. For the synthesis of this compound, the amino group of alanine is the target for acylation, so the carboxylic acid group of alanine may require protection, especially in solution-phase synthesis, to prevent polymerization.

For the synthesis of more complex peptides containing this compound, the α-amino group of other amino acids in the sequence would also require protection. The most common amino-protecting groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. peptide.com The Boc group is acid-labile and removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and typically removed with piperidine. peptide.com The strategic use of these orthogonal protecting groups allows for the selective deprotection and elongation of the peptide chain. peptide.com

Strategies for Racemization Control in Peptide Bond Formation

A significant challenge in peptide synthesis is the potential for racemization of the chiral α-carbon of the amino acid during the activation and coupling steps. highfine.com This is particularly problematic for N-acylated amino acids where the acyl group can promote the formation of an oxazolone intermediate, which is prone to racemization. bachem.com

Several strategies are employed to minimize racemization:

Use of Additives: As mentioned earlier, the addition of reagents like HOBt and HOAt can suppress racemization by converting the highly reactive activated species into a more stable active ester. wikipedia.orgpeptide.com

Choice of Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization than others. For instance, uronium/aminium salt-based reagents like HATU are often preferred for their ability to promote rapid coupling with minimal epimerization. peptide.com

Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of racemization. nih.gov The choice of base is also crucial; sterically hindered bases like collidine are sometimes used to minimize base-catalyzed racemization. bachem.comnih.gov

Stepwise Synthesis: In the synthesis of larger peptides, a stepwise elongation approach, where amino acids are added one at a time, is generally preferred over fragment condensation to reduce the risk of racemization. wikipedia.org

Stereoselective Chemical Synthesis of this compound and Chiral Analogues

The biological activity of this compound and its analogues is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Synthesis Techniques for N-Acyl Amino Acids

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of N-acyl amino acids, this can be achieved through various methods, including the use of chiral catalysts and enzymes.

Recent advances in catalysis have provided powerful tools for asymmetric synthesis. For example, metal-catalyzed asymmetric hydroesterification and hydroamination reactions have been developed for the synthesis of β-phenylalanine derivatives, which could potentially be adapted for the synthesis of α-amino acid analogues. nih.gov These methods often employ chiral ligands to control the stereochemical outcome of the reaction. nih.gov

Biocatalysis, using enzymes such as lipases and phenylalanine aminomutases, also offers a highly selective route to enantiomerically pure amino acids and their derivatives. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them attractive for green and sustainable chemical synthesis.

Application of Chiral Auxiliaries in Phenylacetyl-Containing Systems

Another powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

While the direct application of chiral auxiliaries in the synthesis of this compound itself is less common, as the chirality is already present in the starting alanine, this methodology is crucial for the synthesis of chiral analogues where the stereocenter is created during the synthetic sequence. For instance, in the synthesis of novel amino acids with specific side chains, a chiral auxiliary can be used to control the stereochemistry of alkylation or other C-C bond-forming reactions.

Diastereoselective Alkylation in Beta-Amino Acid Synthesis Relevant to N-Acylation

Diastereoselective alkylation is a powerful strategy for the asymmetric synthesis of β-amino acids, which are key components of various biologically active molecules. This approach often involves the use of chiral auxiliaries to control the stereochemical outcome of the alkylation reaction.

One effective method involves the use of Oppolzer's camphorsultam as a chiral auxiliary. The N-(β-oximino)acyl derivative of Oppolzer's sultam can undergo selective monoalkylation via phase-transfer catalysis, with no dialkylated products detected. acs.org Subsequent radical addition to the oxime ethers, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), proceeds with high diastereoselectivity to yield α,β-dialkyl-β-amino acid derivatives. acs.orgrsc.org

Another widely used approach employs Evans' type auxiliaries. For instance, the conjugate addition of lithium dibenzylamide to an (S)-N³-acryloyl-4-isopropyl-5,5-dimethyloxazolidin-2-one, followed by alkylation of the resulting lithium β-amino enolate, provides (S)-2-alkyl-3-aminopropanoic acids in good yield and high enantiomeric excess after deprotection. st-andrews.ac.uk A complementary pathway involves the conjugate addition of secondary lithium amides to (S)-N³-(2'-alkylacryloyl) oxazolidinones, followed by diastereoselective protonation, to furnish (R)-2-alkyl- and (R)-2-aryl-3-aminopropanoic acids. st-andrews.ac.uk

The alkylation of dianions derived from N-acylated β-alanines is another viable route. For example, β-alanine can be converted to a chiral N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide. scielo.br Formation of the dianion using two equivalents of n-butyllithium (n-BuLi) allows for subsequent monoalkylation with various alkyl halides, affording the desired products with diastereoselectivities ranging from 65-86%. scielo.br

The following table summarizes the diastereoselectivity of the alkylation of (R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide dianion with different electrophiles. scielo.br

| Electrophile | Product | Yield (%) | Diastereomeric Excess (%) |

| CH₃I | (2S, αR, α'R)-3 | 85 | 65 |

| C₂H₅I | (2S, αR, α'R)-4 | 75 | 80 |

| C₆H₅CH₂Br | (2S, αR, α'R)-5 | 65 | 86 |

| CH₂=CHCH₂Br | (2S, αR, α'R)-6 | 24 | 70 |

Table 1: Diastereoselective alkylation of a chiral β-amino acid derivative.

Furthermore, cyclic precursors such as 2-phenyl-tetrahydropyrimidine-4(1H)-ones, derived from the condensation of benzaldehyde with β-amino acid amides, serve as versatile intermediates for the synthesis of functionalized β²-amino acids. beilstein-journals.org Diastereoselective alkylation of these heterocyclic systems, followed by chemoselective ring opening, provides access to the target β²-amino acids. beilstein-journals.org

Novel Synthetic Approaches to N-Acylated Amino Acids

Recent advancements in synthetic methodology have led to the development of novel and efficient ways to synthesize N-acylated amino acids and their derivatives, including metal-free photosensitized reactions and modern adaptations of the acyl azide method.

A significant development in the synthesis of β-amino acid derivatives is the advent of metal-free, photosensitized aminocarboxylation reactions. nih.gov This approach allows for the direct, single-step installation of both an amine and a carboxylic ester functionality onto alkenes or (hetero)arenes. nih.gov The method utilizes a bifunctional oxime oxalate ester which, upon photoexcitation, simultaneously generates a carbon-centered ester radical and a nitrogen-centered iminyl radical. nih.gov

This mild and highly regioselective process exhibits a remarkably broad substrate scope, accommodating a wide range of alkenes, from simple ethylene to complex (hetero)arenes, and tolerates sensitive functional groups. nih.gov This method provides a general and practical route to β-amino acid derivatives, which are valuable building blocks for peptidomimetics due to their enhanced metabolic stability. nih.gov While this specific method directly yields β-amino acid derivatives, subsequent N-acylation with an appropriate acylating agent, such as phenylacetyl chloride, would lead to compounds structurally analogous to this compound.

The acyl azide method is a well-established and reliable technique for peptide bond formation that is known for its ability to maintain chiral integrity and avoid racemization. rsc.orgrsc.orgresearchgate.net This is particularly important in the synthesis of N-acylated amino acids and their analogues where stereochemistry is crucial. Acyl azides are typically generated from acyl hydrazides upon treatment with nitrous acid. rsc.orgraco.cat The resulting acyl azide is a reactive intermediate that readily couples with an amine nucleophile, such as an amino acid ester, to form an amide bond. rsc.org

Recent advancements have focused on improving the safety and efficiency of this methodology. For instance, the in-situ generation and reaction of acyl azides in a continuous-flow system have been developed to mitigate the risks associated with the potential instability of these intermediates. rsc.orgrsc.org This approach has been successfully applied to the synthesis of various dipeptides with minimal epimerization (<1%). rsc.org

An alternative, direct synthesis of acyl azides from carboxylic acids has also been reported, using a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide. organic-chemistry.org This mild and efficient protocol avoids the need for prior conversion of the carboxylic acid to a more reactive intermediate and proceeds without Curtius rearrangement. organic-chemistry.org This method has been demonstrated in the synthesis of a dipeptide, where N-Fmoc-L-Ala was converted to its acyl azide and subsequently coupled with L-Leu-OMe in high yield. organic-chemistry.org

The following table provides examples of dipeptides synthesized using the acyl azide method in a continuous-flow system. rsc.org

| Entry | Acyl Donor | Amine Nucleophile | Product | Yield (%) |

| 1 | N-Boc-L-Ala-NHNH₂ | L-Ala-OBn·HCl | N-Boc-L-Ala-L-Ala-OBn | 92 |

| 2 | N-Boc-L-Phe-NHNH₂ | L-Ala-OBn·HCl | N-Boc-L-Phe-L-Ala-OBn | 85 |

| 3 | N-Boc-L-Val-NHNH₂ | L-Ala-OBn·HCl | N-Boc-L-Val-L-Ala-OBn | 88 |

| 4 | N-Boc-L-Pro-NHNH₂ | L-Ala-OBn·HCl | N-Boc-L-Pro-L-Ala-OBn | 90 |

| 5 | N-Boc-D-Ala-NHNH₂ | L-Ala-OBn·HCl | N-Boc-D-Ala-L-Ala-OBn | 91 |

Table 2: Synthesis of Dipeptides via Acyl Azide Coupling in Continuous-Flow.

Biochemical Pathways and Metabolic Context of N 2 Phenylacetyl Alanine

Integration within Mammalian Amino Acid Metabolism

The formation of N-(2-Phenylacetyl)alanine is intricately linked to the broader network of amino acid metabolism in mammals. This involves the catabolism of phenylalanine to produce a key precursor and the subsequent enzymatic conjugation with alanine (B10760859).

Phenylalanine, an essential aromatic amino acid, is primarily metabolized in the liver. While the major catabolic pathway involves its conversion to tyrosine by phenylalanine hydroxylase, alternative pathways become significant, particularly in certain metabolic states or genetic conditions like phenylketonuria (PKU). nih.gov In these instances, phenylalanine can be converted to phenylpyruvate through a transamination reaction. biorxiv.orgoup.com

Subsequently, phenylpyruvate can undergo decarboxylation to form phenylacetaldehyde (B1677652), which is then oxidized to yield phenylacetic acid (PAA). biorxiv.orgoup.comresearchgate.net This conversion of phenylalanine to PAA provides the necessary precursor for the synthesis of this compound. In bacteria, the degradation of PAA involves its conversion to phenylacetyl-CoA (PAA-CoA), which then enters a unique epoxidation pathway. nih.govasm.org While this specific degradation pathway is bacterial, the formation of PAA from phenylalanine is a shared metabolic step.

The key steps in the formation of phenylacetic acid from phenylalanine are outlined below:

Transamination: Phenylalanine is converted to phenylpyruvate.

Decarboxylation: Phenylpyruvate is converted to phenylacetaldehyde.

Oxidation: Phenylacetaldehyde is oxidized to phenylacetic acid.

The synthesis of N-acyl-alpha amino acids, including this compound, generally proceeds through the activation of a carboxylic acid to a more reactive intermediate, such as an acyl-CoA thioester. researchgate.net This activated acyl group can then be transferred to the amino group of an amino acid.

The formation of N-acyl amino acids can be catalyzed by various enzymes. For instance, glycine (B1666218) N-acyltransferase-like enzymes (GLYATL2 and GLYATL3) are known to mediate the formation of amide bonds between medium- and long-chain acyl-CoAs and glycine. nih.gov While specific enzymes for the synthesis of this compound are not extensively characterized in mammals, the general mechanism involves the enzymatic condensation of phenylacetyl-CoA with alanine. nih.gov This process is analogous to the synthesis of other N-acyl amino acids where an acyl-CoA serves as the acyl donor. researchgate.netnih.gov

In some biological systems, the formation of N-acyl amino acids can also be driven by the interception of an activated acyl adenylate by an amino acid, although direct enzymatic catalysis for this specific reaction in the context of this compound has not been definitively established. researchgate.net

The conjugation of phenylacetic acid with alanine is an example of a broader class of enzymatic reactions involving amino acid conjugation. These reactions are crucial for detoxification and the regulation of metabolic pathways. Enzymes such as aminotransferases (also known as transaminases) play a vital role in the interconversion of amino acids and α-keto acids, which is a fundamental process in amino acid metabolism. nih.govdavuniversity.org These enzymes, which require pyridoxal-5'-phosphate (P5'P) as a coenzyme, facilitate the redistribution of amino groups, enabling the synthesis of non-essential amino acids and the channeling of excess amino acids towards energy production. nih.govdavuniversity.org

The interconversion of amino acids is a key aspect of maintaining the cellular pool of amino acids required for various biosynthetic processes, including the formation of N-acyl amino acids. For example, alanine aminotransferase catalyzes the reversible transfer of an amino group from glutamate (B1630785) to pyruvate (B1213749) to form alanine and α-ketoglutarate, ensuring the availability of alanine for conjugation reactions. nih.gov

The table below summarizes the key enzymes and their roles in amino acid metabolism relevant to the formation of this compound.

| Enzyme Class | Function | Relevance to this compound formation |

| Phenylalanine transaminase | Catalyzes the transfer of an amino group from phenylalanine to an α-keto acid, forming phenylpyruvate. | Initiates the pathway for phenylacetic acid synthesis from phenylalanine. |

| Phenylpyruvate decarboxylase | Removes a carboxyl group from phenylpyruvate to form phenylacetaldehyde. | A key step in the conversion of phenylalanine to phenylacetic acid. |

| Phenylacetaldehyde dehydrogenase | Oxidizes phenylacetaldehyde to phenylacetic acid. | The final step in the formation of the phenylacetyl precursor. |

| Acyl-CoA Synthetase | Activates phenylacetic acid to phenylacetyl-CoA. | Provides the activated acyl donor for the conjugation reaction. |

| N-acyltransferase | Catalyzes the transfer of the phenylacetyl group from phenylacetyl-CoA to alanine. | The direct enzymatic step for the synthesis of this compound. |

| Alanine aminotransferase | Catalyzes the synthesis of alanine from pyruvate. | Ensures the availability of the amino acid substrate for conjugation. |

Non-Ribosomal Peptide Synthetase (NRPS) Mediated N-Phenylacetylation

In microorganisms, the synthesis of peptides containing N-phenylacetylated amino acids often occurs via a mechanism independent of ribosomes, utilizing large multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs). uzh.chwikipedia.orguni-potsdam.de These enzymatic assembly lines are responsible for the production of a wide array of bioactive peptides.

In certain bacterial systems, the biosynthesis of N-phenylacetylated peptides involves the conversion of phenylpyruvate to phenylacetyl-CoA. This transformation can be catalyzed by a multi-enzyme complex with similarities to the pyruvate dehydrogenase complex. nih.govnih.govrsc.org For example, in the biosynthesis of the heptapeptide (B1575542) JBIR-78, recombinant enzymes Orf1 and Orf2, analogous to subunits of the pyruvate dehydrogenase complex, catalyze the conversion of phenylpyruvate to phenylacetyl-CoA. nih.gov

Once formed, the phenylacetyl-CoA is directly utilized by the NRPS machinery. The adenylation (A) domain of the initial NRPS module activates a specific amino acid, in this case, valine for JBIR-78 biosynthesis, and tethers it to a peptidyl carrier protein (PCP) domain. nih.govmdpi.com The condensation (C) domain then catalyzes the formation of a peptide bond by condensing the phenylacetyl-CoA with the PCP-bound amino acid. nih.govmdpi.com This process initiates the elongation of the peptide chain.

The adenylation (A) domains of NRPSs are the primary determinants of substrate specificity, as they are responsible for recognizing and activating the correct amino acid monomers. researchgate.netnih.gov While A-domains are generally highly specific, instances of substrate promiscuity have been observed, where a single A-domain can activate multiple different substrates. nih.govbiorxiv.orgresearchgate.net

This promiscuity can be a source of chemical diversity in natural products. For example, in the biosynthesis of JBIR-78 and JBIR-95, a single A-domain in the second module is capable of activating both L-aspartic acid and L-cysteic acid. nih.gov The study of A-domain substrate promiscuity is an active area of research, with implications for the bioengineering of NRPSs to produce novel peptide variants. nih.gov The ability of some A-domains to accept a range of substrates, particularly those recognizing large hydrophobic amino acids, highlights the potential for generating diverse N-acylated peptides. biorxiv.org

Catabolic Pathways and Conjugate Hydrolysis

The breakdown, or catabolism, of N-acyl amino acids is a crucial process for regulating their cellular concentrations and recycling their constituent parts. frontiersin.org This process primarily involves the hydrolysis of the amide bond, which separates the acyl group from the amino acid. frontiersin.org

Aminoacylases are a key family of enzymes involved in the degradation of N-acyl amino acids. wikipedia.orgtaylorandfrancis.com These enzymes are hydrolases, meaning they use water to break chemical bonds. wikipedia.org Specifically, they act on the carbon-nitrogen bond in linear amides, which is the type of bond that links the acyl group and the amino acid in this compound. wikipedia.org The general reaction catalyzed by aminoacylases is:

N-acyl-L-amino acid + H₂O ⇌ carboxylate + L-amino acid wikipedia.org

There are several types of aminoacylases, including aminoacylase-1 (ACY1), aspartoacylase, and aminoacylase-3. taylorandfrancis.com ACY1, a cytosolic enzyme, is particularly important in the catabolism of N-terminally acetylated proteins and various N-acetylated amino acids, such as derivatives of methionine, glutamine, serine, alanine, glycine, leucine, and valine. taylorandfrancis.com While direct evidence for the specific action of aminoacylases on this compound is not extensively detailed in the provided search results, the broad substrate specificity of these enzymes for N-acyl-L-amino acids suggests they are likely involved in its hydrolysis. frontiersin.orgd-nb.info

The degradation of N-acyl amino acids by aminoacylases serves to recycle L-amino acids, which can then be used for protein synthesis or catabolized for energy. wikipedia.org This is particularly important as N-acyl-L-amino acids themselves cannot be directly incorporated into proteins. wikipedia.org

In addition to aminoacylases, other enzymes like fatty acid amide hydrolase (FAAH) are also known to hydrolyze N-acyl amino acids. elifesciences.orgnih.gov FAAH, an intracellular enzyme, has been shown to have synthase and hydrolase activity on various N-acyl amino acids. elifesciences.org

Table 1: Key Enzymes in N-Acyl Amino Acid Degradation

| Enzyme | Location | Function | Relevant Substrates |

| Aminoacylase 1 (ACY1) | Cytosol | Hydrolyzes N-acetylated amino acids. taylorandfrancis.com | N-acetylated methionine, glutamine, serine, alanine, glycine, leucine, valine. taylorandfrancis.com |

| Fatty Acid Amide Hydrolase (FAAH) | Intracellular | Hydrolyzes and synthesizes N-acyl amino acids. elifesciences.org | Various N-acyl amino acids. elifesciences.org |

| Peptidase M20 domain containing 1 (PM20D1) | Extracellular | Hydrolyzes and synthesizes N-acyl amino acids. pnas.orgelifesciences.org | Various N-acyl amino acids. pnas.orgelifesciences.org |

N-acyl amino acids, including compounds like this compound, function as trace metabolites that play significant roles in maintaining metabolic homeostasis. pnas.orgwikipedia.org Metabolic homeostasis is the dynamic process by which the body maintains a stable internal environment despite external changes. nih.gov Isotope tracing studies are a key methodology used to understand the dynamic nature of these metabolic fluxes. nih.govbitesizebio.combiorxiv.org

Certain N-acyl amino acids have been shown to influence energy expenditure and glucose homeostasis. wikipedia.org For instance, some long-chain N-acylated phenylalanines can act as uncouplers of mitochondrial respiration, which can increase energy expenditure. frontiersin.orgelifesciences.org This suggests a role for these molecules in regulating body weight and metabolic health. wikipedia.org

The regulation of N-acyl amino acid levels is critical for their signaling functions. The balance between their synthesis and degradation by enzymes like aminoacylases and FAAH ensures that their concentrations are appropriate for maintaining metabolic balance. frontiersin.org Dysregulation of these pathways can lead to an accumulation of N-acyl amino acids, which has been observed in certain metabolic disorders. researchgate.net For example, elevated levels of N-acetylated amino acids are found in conditions like phenylketonuria. researchgate.net

The broader family of N-acyl amides, to which this compound belongs, has pleiotropic signaling functions in various physiological processes, including cardiovascular function and metabolic homeostasis. wikipedia.org The discovery of the diverse roles of these trace metabolites highlights the complexity of metabolic regulation.

Synthesis and Characterization of N 2 Phenylacetyl Alanine Derivatives and Analogues

Design Principles for Modified N-Acyl Alanine (B10760859) Analogues

The rational design of N-(2-Phenylacetyl)alanine analogues is guided by principles aimed at enhancing their utility in academic research, primarily through structural modifications that influence their chemical and biological behavior.

Structural modifications to N-acyl alanine analogues are intentionally designed to create tools for investigating complex biological systems. By altering the acyl group or the amino acid backbone, researchers can develop molecules with tailored properties. For instance, N-acyl amino acids serve as model compounds for studying protein-ligand interactions and enzyme-substrate specificity. The introduction of specific functional groups, such as azides or ketones, into the N-acyl chain via metabolic glycoengineering allows for the bio-orthogonal labeling of cells, providing a powerful method for tracking and imaging biological processes. researchgate.net

Modifications can also be used to create probes to study cellular pathways. For example, altering the N-acyl side chain of sialic acid precursors, which are structurally related to N-acyl amino acids, can influence neural cell biology. researchgate.net This highlights how subtle changes, like extending an N-acyl chain by a single methylene (B1212753) unit, can lead to significant differences in biological outcomes, such as altering the display of polysialic acid on the neural cell adhesion molecule (NCAM). researchgate.net The design of these analogues often focuses on creating structures that are readily accepted by biosynthetic enzymes to ensure their incorporation into cellular components. researchgate.net

The stability of the amide bond in N-acyl amino acids is crucial for their application and can be significantly influenced by substituents on the acyl group. nih.govacs.org Research has shown that the amide bond in N-acylated amino acid amides can be surprisingly unstable under mild acidic conditions, such as those used to cleave products from solid-phase resins. nih.govacs.org This hydrolytic instability is highly dependent on the electronic properties of the substituents on the remote N-terminal aromatic acyl group. nih.govacs.org

Electron-donating groups on an N-terminal aromatic acyl group accelerate the hydrolysis of a nearby amide bond, a phenomenon that can be predicted using the substituent's Hammett σ value. nih.govacs.org Conversely, electron-withdrawing groups tend to stabilize the amide bond and slow the rate of hydrolysis. nih.govacs.orgd-nb.info This effect is thought to occur via the formation of an oxazolinium ion intermediate, whose formation is facilitated by electron-rich acyl groups. nih.gov

The steric and electronic properties of both the carboxylic acid and the amine components influence the formation of the amide bond. d-nb.info For instance, the use of arylboronic acids with electron-withdrawing substituents as catalysts can enhance the rate of amidation. rsc.org Steric hindrance from bulky substituents on either the amine or the acyl group can also affect the reaction rate. d-nb.inforesearchgate.net This predictable substituent-dependent lability can be harnessed advantageously, for example, in the design of prodrugs where a peptide is temporarily acylated to improve its pharmacological profile and later deacylated under physiological conditions. acs.org

| Substituent on Benzoyl Group (R²) | Hammett σ Value | Effect on Amide Hydrolysis Rate | Reference |

|---|---|---|---|

| 4-MeO (p-methoxy) | -0.27 | Accelerates hydrolysis | nih.govacs.org |

| H (unsubstituted) | 0.00 | Moderate hydrolysis | nih.govacs.org |

| 4-Cl (p-chloro) | +0.23 | Moderate hydrolysis | nih.govacs.org |

| 4-CN (p-cyano) | +0.66 | Minimal hydrolysis | nih.govacs.org |

| 4-NO₂ (p-nitro) | +0.78 | Minimal hydrolysis | nih.govacs.org |

Specific Derivative Classes of Research Interest

Building upon the fundamental design principles, several classes of this compound derivatives have emerged as particularly valuable in specialized areas of research.

This compound and its analogues are valuable building blocks in the synthesis of peptides and peptidomimetics. nih.govnih.gov The N-acyl group can serve as a protecting group or introduce specific properties to the final molecule. masterorganicchemistry.com These building blocks are readily incorporated into peptide chains using standard techniques like solid-phase peptide synthesis (SPPS), allowing for the creation of modified peptides with enhanced stability, conformational rigidity, or novel functions. researchgate.netljmu.ac.uk

Peptidomimetics, which mimic the structure and function of natural peptides, often incorporate N-acylated amino acids to overcome the limitations of native peptides, such as poor proteolytic stability. ljmu.ac.ukgenscript.com For example, N-arylation of the backbone amide bonds in cyclic peptides has been explored as a tool for conformational modification. researchgate.net Furthermore, N-acylated amino acids can be designed as part of bisubstrate inhibitors, which target two different binding sites on an enzyme, potentially leading to improved affinity and selectivity. researchgate.net The synthesis of peptidomimetic macrocycles can also employ modified alanine derivatives to create intramolecular cross-links that stabilize specific secondary structures. google.com

The synthesis of this compound derivatives with substitutions on the phenylacetyl moiety is a common strategy to modulate their properties. frontiersin.orgfrontiersin.org A general synthetic route involves the acylation of alanine with a substituted phenylacetic acid or its more reactive derivative, such as a phenylacetyl chloride, often under basic conditions (a Schotten-Baumann type reaction).

A variety of substituents can be introduced onto the phenyl ring to alter the molecule's electronic properties, lipophilicity, and steric profile. For example, halogenated derivatives, such as N-(p-chlorophenylacetyl)alanine, have been synthesized for research purposes. The synthesis of fluorinated phenylalanine derivatives, which can serve as precursors to fluorinated phenylacetyl alanines, has also been developed for pharmaceutical applications. beilstein-journals.org These synthetic methods provide access to a diverse library of compounds for structure-activity relationship (SAR) studies. researchgate.netnih.gov

| Derivative Name | Phenylacetyl Moiety Precursor | Alanine Precursor | General Reaction Type | Reference |

|---|---|---|---|---|

| N-(4-chlorophenylacetyl)-alanine | 4-chlorophenylacetic acid | Alanine | Amide coupling | |

| N-(4-methoxyphenylacetyl)-alanine | 4-methoxyphenylacetic acid | Alanine | Amide coupling | nih.govacs.org |

| N-(2-fluoro-2-phenylacetyl)-alanine | (S)-(-)-2-fluoro-2-phenylacetaldehyde | Alanine derivative | Reductive amination followed by oxidation | beilstein-journals.org |

| N-(4-nitrophenylacetyl)-alanine | 4-nitrophenylacetic acid | Alanine | Amide coupling | d-nb.info |

In addition to modifying the acyl group, altering the alanine backbone itself provides another avenue for creating novel N-acylated structures with unique properties. acs.orggenscript.com These modifications can profoundly impact the conformation and stability of peptides into which they are incorporated. rsc.org One approach involves the substitution of the α-hydrogen with other groups. For example, α,α-disubstituted amino acids can be used to introduce conformational constraints. nih.gov

Another significant modification is N-alkylation of the amide nitrogen, which is a hallmark of peptoids (poly-N-substituted glycines). genscript.comnih.gov This strategy can be extended to alanine, creating N-alkylated alanine residues that enhance proteolytic stability and modulate backbone conformation. nih.gov A third strategy involves modifications at the β-carbon of the alanine side chain. Dehydroalanine (B155165) (Dha) derivatives serve as versatile intermediates that can undergo Michael addition reactions with various nucleophiles to introduce a wide range of substituents at the β-position. rsc.orgresearchgate.net These backbone-modified building blocks can then be incorporated into peptides to fine-tune their biological and pharmacological profiles. rsc.org

| Modification Type | Description | Synthetic Strategy | Impact on Structure | Reference |

|---|---|---|---|---|

| α,α-Disubstitution | Replacement of both α-hydrogens with alkyl or other groups. | Synthesis of custom amino acid monomers. | Introduces significant steric hindrance and conformational restriction. | nih.gov |

| N-Alkylation | Addition of an alkyl group to the amide nitrogen of the peptide backbone. | Reductive amination or submonomer synthesis protocols. | Removes the amide proton, disrupting hydrogen bonding and increasing proteolytic stability. | nih.govnih.gov |

| β-Carbon Substitution | Introduction of substituents onto the methyl side chain of alanine. | Michael addition of nucleophiles to dehydroalanine derivatives. | Creates β-substituted alanines with diverse functional groups. | researchgate.net |

| Backbone Extension/Replacement | Replacing the amide bond with non-natural linkers, such as an oxetane (B1205548) ring. | Synthesis of modified dipeptide building blocks. | Creates peptidomimetics with non-cleavable backbones and altered geometries. | ljmu.ac.uk |

Analytical Methodologies for Derivative Characterization in Research

The characterization of this compound derivatives relies on a combination of techniques that, when used in concert, provide a complete picture of the compound's identity and quality. These methodologies are standard practice in academic research for the validation of synthetic products.

Spectroscopic Techniques for Structural Elucidation (General Academic Application)

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, revealing information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound derivative, characteristic signals would include those for the aromatic protons of the phenyl group, the methylene protons of the acetyl group, the methine proton of the alanine backbone, and the methyl protons of the alanine side chain. The amide N-H proton also gives a characteristic signal.

¹³C NMR provides a count of the unique carbon atoms in the molecule. Key resonances include those for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the alanine and phenylacetyl moieties. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands would be observed for the N-H bond of the amide, the C=O stretching of the amide and carboxylic acid groups, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is a critical piece of data for confirming the identity of a new substance. science.govchemicalbook.com

Below is a table with representative ¹H and ¹³C NMR chemical shift data for a compound structurally related to this compound, illustrating the type of data obtained in academic research.

| Atom | Representative ¹H NMR Chemical Shift (δ, ppm) | Representative ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl C-H | 7.20-7.40 (m, 5H) | 127.0 - 135.0 |

| Phenylacetyl CH₂ | 3.60 (s, 2H) | ~43.0 |

| Alanine α-CH | 4.50-4.60 (m, 1H) | ~50.0 |

| Alanine β-CH₃ | 1.40 (d, 3H) | ~18.0 |

| Amide N-H | 8.20-8.50 (d, 1H) | - |

| Amide C=O | - | ~171.0 |

| Carboxyl C=O | - | ~175.0 |

| Carboxyl O-H | 10.0-12.0 (br s, 1H) | - |

| Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative. Data is compiled based on related N-acyl amino acid structures. nih.govchemicalbook.comacs.orghmdb.ca |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (General Academic Application)

Chromatographic techniques are essential for separating the synthesized compound from any unreacted starting materials, by-products, or other impurities, thereby assessing its purity. For chiral molecules like this compound, these methods are also crucial for determining the enantiomeric excess (ee), which is a measure of the stereochemical purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for both purity analysis and the separation of enantiomers.

Purity Determination: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the purity of the final compound. The sample is passed through a column (e.g., C18), and the components are separated based on their hydrophobicity. A pure compound will ideally show a single peak in the chromatogram. The purity is often expressed as a percentage based on the relative area of the main peak.

Enantiomeric Excess (ee) Determination: Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) in HPLC. chiralpedia.com These CSPs are designed to interact differently with each enantiomer, leading to different retention times. csfarmacie.cz

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are highly effective for the separation of N-acyl amino acid enantiomers. nih.govphenomenex.comsigmaaldrich.com The choice of CSP, mobile phase composition (typically mixtures of hexane/isopropanol or alcohol/water), and flow rate are optimized to achieve baseline separation of the two enantiomer peaks. phenomenex.com The enantiomeric excess is then calculated from the relative areas of the two peaks in the chromatogram.

Gas Chromatography (GC): For more volatile derivatives, gas chromatography using a chiral capillary column can also be employed to determine enantiomeric excess. csfarmacie.cz This often requires derivatization to increase the volatility of the analyte.

The following table presents representative data for the chiral HPLC separation of N-acyl amino acid enantiomers, demonstrating the type of results obtained in research settings.

| Chiral Stationary Phase (CSP) | Mobile Phase | Analyte Example | Retention Time (t_R1, min) | Retention Time (t_R2, min) | Separation Factor (α) | Resolution (R_s) |

| Lux Cellulose-2 | 0.1% TFA in Acetonitrile/Water (60:40) | N-FMOC-Alanine | 8.5 | 9.8 | 1.18 | 2.5 |

| Chirobiotic T | Methanol/0.1% Acetic Acid (90:10) | N-Boc-Phenylalanine | 11.8 | 14.9 | 1.35 | 4.1 |

| Chirex 3126 (D-penicillamine) | 2mM CuSO₄ in Water/Methanol (95:5) | Alanine | 5.2 (L) | 8.9 (D) | 1.71 | 3.8 |

| Crownpak CR(+) | aq. HClO₄ (pH 2.0) | Phenylalanine | 10.5 (D) | 15.2 (L) | 1.45 | 3.5 |

| Note: This table contains representative data for related compounds to illustrate the principles of chiral separation. Retention times, separation factors (α), and resolution (Rs) are highly dependent on the specific analyte, column, and precise HPLC conditions. Data compiled from various sources on chiral separations. phenomenex.comchinacloudapi.cnsigmaaldrich.com |

Advanced Research Perspectives on N 2 Phenylacetyl Alanine

Interdisciplinary Approaches in N-Acyl Amino Acid Research

The study of N-acyl amino acids (NAAAs), including N-(2-Phenylacetyl)alanine, is increasingly benefiting from the convergence of multiple scientific disciplines. This interdisciplinary approach is crucial for unraveling the complex biological roles and potential applications of these molecules. By integrating advanced analytical techniques with innovative synthetic methodologies, researchers are gaining unprecedented insights into the metabolism, function, and production of NAAAs.

Integration of Omics Technologies for Pathway Elucidation

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of N-acyl amino acids. These high-throughput approaches allow for a systems-level understanding of the metabolic pathways governing the biosynthesis and degradation of compounds like this compound.

A targeted lipidomics approach has been instrumental in the discovery of a wide array of naturally occurring NAAAs. nih.gov This has expanded the known members of the N-acyl amine family, which are chemically related to endocannabinoids and are now considered part of the larger "endocannabinoidome". nih.govmdpi.com The development of functional proteomic technologies has further enabled the identification of enzymes involved in NAAA metabolism. For instance, this approach led to the discovery of elevated levels of N-acyl taurines in mice lacking the fatty acid amide hydrolase (FAAH) gene, a key enzyme in the degradation of many N-acyl amides. nih.gov

Integrated metabolomics and transcriptomics analyses are powerful tools for identifying key metabolic mechanisms. By correlating changes in gene expression with alterations in metabolite profiles, researchers can pinpoint the genes and enzymes responsible for specific metabolic shifts. mdpi.com This multi-omics strategy provides a comprehensive view of how cellular processes are regulated in response to varying conditions, which is essential for fully elucidating the metabolic networks of NAAAs. nih.gov For example, understanding the biosynthesis of N-acylated aromatic amino acids, a class that includes this compound, requires a detailed examination of the enzymes and pathways involved in their formation and breakdown. nih.gov

Table 1: Application of Omics Technologies in N-Acyl Amino Acid Research

| Omics Technology | Application in NAAA Research | Key Findings |

| Lipidomics | Identification and quantification of novel and known NAAAs in biological samples. | Discovery of a large family of naturally occurring NAAAs, expanding the endocannabinoidome. nih.govmdpi.com |

| Proteomics | Identification and characterization of enzymes involved in NAAA biosynthesis and degradation. | Identification of FAAH as a key hydrolase for various NAAAs. nih.govelifesciences.org |

| Transcriptomics | Analysis of gene expression changes related to NAAA metabolism under different conditions. | Elucidation of regulatory networks controlling NAAA pathways. mdpi.com |

| Metabolomics | Comprehensive analysis of metabolite profiles to understand the metabolic state related to NAAAs. | Identification of biomarkers for metabolic diseases and understanding metabolic flux. nih.gov |

Frontiers in Biocatalytic Synthesis and Enzyme Evolution

The chemical synthesis of N-acyl amino acids often relies on harsh reagents and conditions, such as the use of acyl chlorides in the Schotten-Baumann reaction, which are environmentally detrimental. uni-duesseldorf.de As a greener alternative, biocatalytic synthesis using whole cells or isolated enzymes has emerged as a promising approach. nih.govd-nb.info Enzymes like aminoacylases, lipases, and proteases are being explored for their potential in catalyzing the formation of amide bonds between fatty acids and amino acids. d-nb.infonih.gov

Aminoacylases, which traditionally have been used for the hydrolytic resolution of racemic N-acetyl-amino acids, are now being investigated for their synthetic capabilities. uni-duesseldorf.ded-nb.info Several new aminoacylases that can accept long-chain fatty acids as substrates have been discovered, opening up possibilities for the synthesis of a diverse range of N-acyl amino acid-based biosurfactants. nih.gov The enzymatic synthesis can be ATP-dependent, involving acyl-adenylating enzymes, or ATP-independent, utilizing hydrolases that operate via an acyl-enzyme intermediate. nih.gov

To improve the efficiency and substrate scope of these biocatalysts, researchers are turning to enzyme evolution techniques. Directed evolution has been successfully employed to engineer enzymes like the β-subunit of tryptophan synthase for improved activity with various amine nucleophiles, demonstrating the potential to create biocatalysts for the synthesis of non-canonical amino acids. wisc.edu This approach involves generating mutant libraries of an enzyme and screening for variants with enhanced properties, such as higher catalytic activity, altered substrate specificity, or increased stability.

Table 2: Enzymes Used in the Biocatalytic Synthesis of N-Acyl Amino Acids

| Enzyme Class | Example(s) | Mechanism of Action | Advantages |

| Aminoacylases | Aspergillus oryzae aminoacylase, Streptomyces mobaraensis ε-lysine aminoacylase | Catalyze the formation or hydrolysis of N-acyl-L-amino acids. uni-duesseldorf.ded-nb.info | High enantioselectivity, potential for green chemistry applications. nih.gov |

| Lipases | Candida antarctica lipase (B570770) B (CALB) | Form an acyl-enzyme intermediate to facilitate aminolysis. nih.gov | Broad substrate specificity, commercially available. |

| Proteases | Subtilisin, Papain | Catalyze amide bond formation in non-aqueous media. | Readily available, well-characterized. |

| N-Acyl Amino Acid Synthases (NAS) | NasYPL from soil metagenome | ATP-dependent condensation of fatty acids and amino acids. d-nb.infonih.gov | High specificity for NAAA formation. |

Future Directions in Computational and Theoretical Studies

Computational and theoretical methods are becoming indispensable tools in the study of N-acyl amino acids. These approaches provide molecular-level insights that complement experimental findings and guide the design of new molecules with desired properties.

Development of Advanced Force Fields and Quantum Mechanical Models

Accurate molecular simulations of this compound and its interactions with biological systems rely on the quality of the underlying force fields. Force fields are sets of parameters that describe the potential energy of a system of atoms and are used in molecular mechanics (MM) simulations. acs.org The development of advanced force fields, such as CHARMM36 and AMBER, now includes parameters for a wide range of non-standard amino acids, which is crucial for modeling modified biomolecules. nih.govresearchgate.net These parameters are often derived from high-level quantum mechanical (QM) calculations to ensure their accuracy. nih.gov

QM methods, such as Density Functional Theory (DFT), provide a more fundamental description of electronic structure and are used to calculate properties like molecular geometries, reaction energies, and spectroscopic characteristics. scielo.br However, the computational cost of QM methods limits their application to relatively small systems. To bridge the gap between the accuracy of QM and the efficiency of MM, hybrid QM/MM methods are employed. Furthermore, recent efforts focus on developing automated toolkits to generate molecule-specific force fields from QM data, allowing MM simulations to approach QM accuracy at a fraction of the computational cost. acs.org These advancements will enable more realistic simulations of this compound in complex biological environments, such as membranes or enzyme active sites.

Predictive Modeling for Novel N-Acyl Amino Acid Functions

Computational modeling plays a crucial role in predicting the biological functions of novel N-acyl amino acids and in designing new analogs with enhanced or specific activities. By establishing structure-activity relationships (SAR), researchers can identify the chemical features that are important for a particular biological effect. longlabstanford.org For instance, computational studies can help predict how modifications to the acyl chain length or the amino acid headgroup of this compound might affect its binding to a target protein or its ability to cross cell membranes.

Predictive models can be used to screen virtual libraries of N-acyl amino acid derivatives for potential bioactivity, prioritizing candidates for chemical synthesis and experimental testing. This approach accelerates the discovery of new therapeutic agents. For example, by understanding the structural requirements for the uncoupling activity of certain N-acyl amino acids, it is possible to design novel analogs with improved potency and metabolic stability. longlabstanford.org The ultimate goal is to develop predictive models that can accurately forecast the diverse biological roles of the vast and largely unexplored chemical space of N-acyl amino acids. mdpi.com

Exploring the Structural and Enzymatic Basis of N-Acyl Specificity

The remarkable specificity of enzymes involved in the metabolism of N-acyl amino acids is a key area of investigation. Understanding the structural basis for this specificity is essential for elucidating their biological functions and for engineering enzymes with novel properties. X-ray crystallography and other structural biology techniques provide detailed three-dimensional structures of enzymes, revealing the architecture of their active sites and the specific interactions that govern substrate recognition and catalysis.

For example, the structures of nonribosomal peptide synthetases have shed light on how these complex enzymes produce diverse natural products, including those containing N-acyl amino acid moieties. wustl.edu Similarly, the structural analysis of endo-β-N-acetylglucosaminidases (ENGases) has provided insights into their dual hydrolytic and transglycosylation activities, which are relevant for the synthesis of glycopeptides. nih.gov

The basis for acyl specificity can arise from both kinetic and thermodynamic factors. Enzymes may exhibit different catalytic efficiencies for various acyl chains, or the thermodynamic stability of the products may differ. nih.gov In the case of the enzyme tafazzin, which is involved in cardiolipin (B10847521) remodeling, the acyl specificity is influenced by the physical properties of the lipid substrates within the mitochondrial membrane. nih.gov For lipoxygenases, the precise positioning of the fatty acid substrate within a U-shaped binding channel determines the regio- and stereospecificity of the oxygenation reaction. lsu.edu By studying the structures of enzymes that synthesize or degrade N-acyl amino acids, researchers can understand how they achieve their specificity for particular acyl chains and amino acid headgroups, which is fundamental to their biological roles.

Mechanistic Investigations of Acyltransferase Substrate Preferences

The biosynthesis of this compound is contingent on the activity of acyl-CoA:amino acid N-acyltransferases, enzymes that catalyze the transfer of an acyl group from a thioester, such as phenylacetyl-CoA, to the amino group of an amino acid. The specificity of this reaction, which dictates why a particular acyl-CoA is paired with a specific amino acid, is a subject of detailed mechanistic investigation. The substrate preference of these acyltransferases is not random but is governed by a combination of structural, kinetic, and dynamic factors at the enzyme's active site.

The conjugation is generally a two-step process: first, the carboxylic acid (e.g., phenylacetic acid) is activated to a high-energy acyl-CoA thioester, and second, an N-acyltransferase enzyme catalyzes the transfer of the acyl group to an amino acid. al-edu.com Specificity can be exerted at either of these steps. al-edu.com For the N-acyltransferase step, the mechanism of substrate selection operates on a "ping-pong bi-bi" model. nih.govnih.gov This involves the acyl-CoA substrate binding to the enzyme, the formation of a covalent acyl-enzyme intermediate, the release of coenzyme A, the binding of the amino acid substrate, and finally, the transfer of the acyl group to the amino acid to form the N-acyl amino acid product. nih.gov

The structural basis for this specificity lies within the enzyme's catalytic domain. Acyltransferases that conjugate amino acids are part of the broader GCN5-related N-acetyltransferase (GNAT) superfamily. researchgate.netacs.org Structural studies of these enzymes reveal a conserved fold, but with critical variations in the active site cleft that accommodates the substrates. researchgate.netnih.gov The preference for a particular acyl-CoA, such as phenylacetyl-CoA, is influenced by:

Hydrophobic Interactions : The shape and hydrophobicity of the binding pocket must favorably accommodate the acyl group. For phenylacetyl-CoA, the pocket would need to fit the phenyl ring. rsc.org

Key Amino Acid Residues : Specific residues within the active site are crucial for positioning the substrate and for catalysis. nih.gov Site-directed mutagenesis studies on various acyltransferases have shown that altering even a single amino acid in the binding pocket can significantly change substrate preference, often by reducing the specificity for the native substrate rather than enhancing it for a new one. nih.govacs.org

Enzyme Dynamics : The binding of a substrate can induce conformational changes in the enzyme. nih.gov The ability of a specific acyl-CoA and amino acid to elicit the catalytically optimal conformation determines the reaction's efficiency. rsc.org Computational studies using molecular dynamics simulations have shown that the enzyme-substrate complex for a preferred substrate tends to remain in a conformation suitable for the reaction more consistently than with a non-preferred substrate. rsc.org

Kinetic parameters provide a quantitative measure of substrate preference. The Michaelis constant (Km) reflects the enzyme's binding affinity for a substrate, while the catalytic rate (kcat) measures its turnover efficiency. The ratio kcat/Km is the ultimate measure of catalytic efficiency and specificity. acs.org For an N-acyltransferase, separate kinetic constants can be determined for the acyl-CoA donor and the amino acid acceptor, revealing the enzyme's preference for each. nih.govnih.gov For instance, an enzyme might show a high affinity (low Km) and high turnover (high kcat) for phenylacetyl-CoA but have varying efficiencies for different amino acids like alanine (B10760859), glycine (B1666218), or glutamine, thereby dictating the primary product formed. al-edu.com

Comparative Studies of N-Acyl Amino Acid Conjugation across Diverse Organisms

The conjugation of carboxylic acids with amino acids is a significant metabolic pathway found across a wide range of organisms, but the specific amino acid used for conjugation can vary dramatically between species. This diversity reflects evolutionary adaptations in metabolic pathways and the differing enzymatic machinery present in various organisms. The conjugation of phenylacetic acid, the precursor to this compound, serves as a clear example of this species-dependent metabolism.

In primates, including humans, arylacetic acids like phenylacetic acid are predominantly conjugated with L-glutamine. al-edu.com The resulting product is phenylacetylglutamine (B1677654), which is then excreted. This reaction is catalyzed by a specific glutamine N-acyltransferase that utilizes phenylacetyl-CoA as the acyl donor. al-edu.com In contrast, most non-primate mammals, such as rodents, primarily use glycine for the conjugation of these acids. al-edu.com This leads to the formation and excretion of phenylacetylglycine.

Research has identified and purified distinct acyl-CoA:amino acid N-acyltransferases from Rhesus monkey liver mitochondria. One enzyme demonstrated specificity for glycine as the acyl acceptor, while a separate enzyme was specific for L-glutamine and utilized phenylacetyl-CoA and indolylacetyl-CoA as acyl donors. al-edu.com This indicates that the substrate preference is hardwired into distinct enzymes within the same organism, allowing for differential processing of various carboxylic acids.

The diversity in conjugation strategy extends beyond the choice of amino acid to the number and type of enzymes involved. For example, while human peroxisomes contain a single bile acid-CoA:amino acid N-acyltransferase (BAAT), mouse peroxisomes possess three different acyltransferases: BAAT, acyl-CoA:amino acid N-acyltransferase 1 (ACNAT1), and ACNAT2. tudublin.ie This expansion of the enzyme family in mice suggests a broader or more specialized capacity for N-acyl amino acid synthesis compared to humans. tudublin.ie

The table below summarizes the primary amino acid used for the conjugation of phenylacetyl-CoA in different animal groups.

| Animal Group | Primary Amino Acid Conjugate | Principal Enzyme Type | Reference |

| Primates (e.g., Human, Rhesus Monkey) | L-Glutamine | Phenylacetyl-CoA:L-glutamine N-acyltransferase | al-edu.com |

| Rodents (e.g., Rat) | Glycine | Phenylacetyl-CoA:glycine N-acyltransferase | al-edu.com |

This comparative analysis highlights that the formation of a specific conjugate like this compound is highly dependent on the organism's unique enzymatic profile. The presence and substrate specificity of N-acyltransferases are the key determinants of which N-acyl amino acids are produced, demonstrating significant metabolic divergence across different species. al-edu.com

Q & A

Q. Validation Methods :

- 1H/13C NMR : Confirm the presence of the phenylacetyl group (δ ~3.6–3.8 ppm for CH2, aromatic protons at δ ~7.2–7.4 ppm) and the alanine backbone (α-proton at δ ~4.1 ppm) .

- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>98%) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (C17H17NO3, theoretical [M+H]+ = 292.12) .

How do discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound arise, and how can researchers reconcile them?

Advanced Research Question

Discrepancies often stem from:

- Polymorphism : Different crystalline forms alter melting points. For example, anhydrous vs. hydrated forms may show variations of 5–10°C .

- Solvent Impurities : Residual solvents (e.g., ethanol) in recrystallized samples affect solubility measurements. Use Karl Fischer titration to quantify water content .

- Methodological Differences : Boiling points (e.g., 521.8°C at 760 mmHg ) require standardized equipment (e.g., differential scanning calorimetry under inert gas).

Q. Resolution Strategy :

- Cross-Validate Data : Compare results across multiple techniques (e.g., DSC for melting point, gravimetric analysis for solubility) .

- Report Experimental Conditions : Specify solvent systems, heating rates, and purity thresholds per NIH guidelines .

What strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Stability studies are critical for storage and experimental reproducibility:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC. Acidic conditions (pH < 4) may hydrolyze the amide bond .

- Thermal Stability : Use accelerated stability testing (40–60°C) over 1–4 weeks. Apply Arrhenius kinetics to predict shelf life at 25°C .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products with LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.